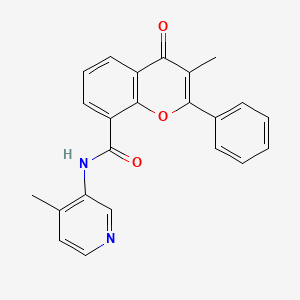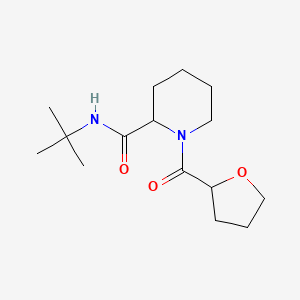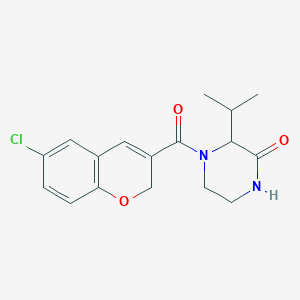
3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide, also known as C23H19N3O2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the chromene family and has a unique chemical structure that makes it an interesting subject for further study.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide is not fully understood. However, it is believed to work by targeting specific proteins and enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in regulating cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis. Additionally, it has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for testing in cancer models. Additionally, it has been found to have low toxicity levels, making it a safer alternative to other anti-cancer drugs.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide. One area of research is in the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer properties make it an ideal candidate for further study in cancer models. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-acetyl-4-hydroxy-2H-chromen-2-one with 4-methyl-3-pyridinyl isocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of the desired compound in good yields.
Applications De Recherche Scientifique
The potential applications of 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of tumors and prevent metastasis.
Propriétés
IUPAC Name |
3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-14-11-12-24-13-19(14)25-23(27)18-10-6-9-17-20(26)15(2)21(28-22(17)18)16-7-4-3-5-8-16/h3-13H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLDZFJFZUIMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC3=C2OC(=C(C3=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)
![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)
![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)
![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)

![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)

![1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7562309.png)

![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)
